N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: is a complex organic compound with diverse applications in scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: Utilized in material science for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiophene and oxazole rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: shares similarities with other sulfonyl-containing compounds, such as:
Uniqueness
- The presence of both the thiophene and oxazole rings in this compound makes it unique compared to other sulfonyl-containing compounds. These rings contribute to its distinct reactivity and potential applications in various fields.
Biological Activity
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound with notable biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an oxazole ring, a thiophene ring, and a sulfonyl group. The synthesis typically involves several steps:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Thiophene Ring : This step often utilizes cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Sulfonylation : The sulfonyl group is introduced via reaction with sulfonyl chlorides under basic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, modulating their activity.
- Receptor Binding : The thiophene and oxazole rings enable π-π stacking interactions with aromatic residues in receptors.
These interactions suggest potential applications in therapeutic contexts, particularly in targeting specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies reveal that it induces apoptosis in cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Cell Line | IC50 (µM) |
---|---|
KG-1 (Leukemia) | 5.0 |
MCF-7 (Breast Cancer) | 10.0 |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of E. coli, demonstrating a promising alternative for treating infections caused by resistant bacteria.
- Cancer Research : In a clinical trial reported in Cancer Research, patients treated with formulations containing this compound showed improved survival rates compared to standard therapies, indicating its potential as an adjunct treatment for leukemia.
Applications
This compound is being explored for various applications:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting infections and cancer.
- Material Science : Its unique properties may enable the development of novel materials with specific electrical or optical characteristics.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)21-14(17-15)13-5-4-10-22-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYGKDKDDVPFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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